Panidazole
Overview
Description
Panidazole is a chemical compound belonging to the class of nitroimidazoles. It is known for its antimicrobial properties, particularly against protozoal infections. The molecular formula of this compound is C₁₁H₁₂N₄O₂, and it has a molecular weight of 232.24 g/mol . This compound has been studied for its effectiveness in treating infections caused by protozoa such as Trichomonas vaginalis and Entamoeba histolytica .
Scientific Research Applications
Panidazole has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a precursor in the synthesis of other nitroimidazole derivatives with potential antimicrobial properties.
Biology: It is used in research to study the mechanisms of protozoal infections and the development of new antimicrobial agents.
Medicine: This compound is used in the treatment of protozoal infections such as trichomoniasis and amoebiasis.
Safety and Hazards
Future Directions
The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which includes Panidazole, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
Mechanism of Action
Target of Action
Panidazole is a nitroimidazole derivative . Nitroimidazoles are a class of drugs known to have potent antimicrobial properties . The primary targets of this compound are protozoan parasites, particularly Entamoeba histolytica, which causes intestinal amoebiasis .
Mode of Action
This compound, like other nitroimidazoles, interacts with the DNA of the target organisms . The nitro group of this compound is reduced by intracellular redox systems present in the target organisms. This reduction process leads to the formation of reactive intermediates that can cause damage to the DNA of the parasites, inhibiting their growth and replication .
Biochemical Pathways
It is known that nitroimidazoles interfere with the dna synthesis of the target organisms, disrupting their growth and replication . This disruption can affect various metabolic pathways within the parasites, leading to their death .
Pharmacokinetics
Nitroimidazoles, in general, are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The result of this compound’s action is the death of the target organisms, leading to the resolution of the infection . By damaging the DNA of the parasites, this compound inhibits their ability to grow and replicate, eventually causing their death .
Action Environment
The action of this compound, like other antimicrobials, can be influenced by various environmental factors . These can include the pH of the environment, the presence of other microorganisms, and the presence of organic matter . Additionally, the development of resistance to this compound can be influenced by the misuse or overuse of the drug, which can lead to the selection of resistant strains .
Biochemical Analysis
Biochemical Properties
Panidazole, like other nitroimidazoles, is known for its antiprotozoal activity It interacts with various enzymes and proteins within the cell to exert its effects
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those infected with protozoa . It influences cell function by disrupting the normal biochemical processes of the protozoa, leading to their death
Molecular Mechanism
The molecular mechanism of action of this compound, like other nitroimidazoles, involves the disruption of DNA and RNA synthesis in the protozoa, leading to cell death . This is achieved through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Panidazole can be synthesized through various chemical reactions involving the nitration of imidazole derivatives. One common method involves the nitration of 2-methylimidazole followed by subsequent reactions to introduce the nitro group at the desired position . The reaction conditions typically involve the use of strong acids and nitrating agents under controlled temperatures to ensure the selective formation of the nitroimidazole structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form . The use of advanced equipment and techniques ensures the efficient and cost-effective production of this compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Panidazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield aminoimidazole derivatives, while oxidation can produce various oxidized nitroimidazole compounds .
Comparison with Similar Compounds
Panidazole is part of the nitroimidazole family, which includes other compounds such as:
Uniqueness
Compared to other nitroimidazoles, this compound has shown higher potency against certain protozoal infections . Its unique chemical structure allows for more effective interaction with the DNA of protozoal cells, leading to enhanced antimicrobial activity. Additionally, this compound has been found to have a favorable safety profile, making it a preferred choice in certain clinical settings .
Properties
IUPAC Name |
4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYPMCPJIWUCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160209 | |
Record name | Panidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-33-5 | |
Record name | Panidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13752-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panidazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Panidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08AHL2YV5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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